N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Physicochemical profiling CNS drug-likeness ADME prediction

N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049509-30-9) is a synthetic small molecule belonging to the N,N′-disubstituted oxalamide class, featuring a terminal unsubstituted phenyl ring on the N1 amide and a 4-phenylpiperazine moiety linked via a three-carbon propyl spacer on the N2 amide. Its molecular formula is C21H26N4O2 with a molecular weight of 366.5 g/mol, a computed XLogP3-AA of 2.8, and a topological polar surface area of 64.7 Ų.

Molecular Formula C21H26N4O2
Molecular Weight 366.465
CAS No. 1049509-30-9
Cat. No. B2502114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
CAS1049509-30-9
Molecular FormulaC21H26N4O2
Molecular Weight366.465
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H26N4O2/c26-20(21(27)23-18-8-3-1-4-9-18)22-12-7-13-24-14-16-25(17-15-24)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,22,26)(H,23,27)
InChIKeyVXGVUKPYJOLOBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049509-30-9) – Compound Identity and Core Pharmacophore Profile for Procurement Screening


N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049509-30-9) is a synthetic small molecule belonging to the N,N′-disubstituted oxalamide class, featuring a terminal unsubstituted phenyl ring on the N1 amide and a 4-phenylpiperazine moiety linked via a three-carbon propyl spacer on the N2 amide [1]. Its molecular formula is C21H26N4O2 with a molecular weight of 366.5 g/mol, a computed XLogP3-AA of 2.8, and a topological polar surface area of 64.7 Ų [1]. This compound is encompassed within the generic Markush structure of EP 1377543 A1, which claims N′-substituted N-phenyl-oxalamide derivatives for therapeutic applications including cardiovascular, inflammatory, and oncological indications [2]. It is primarily offered as a research-grade screening compound by specialty chemical suppliers, with reported purity levels of ≥98% (HPLC) from certain vendors .

Why N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide Cannot Be Interchanged with Other N1-Substituted Oxalamide Analogs in Targeted Screening


Within the oxalamide-phenylpiperazine chemotype, seemingly minor N1-substituent variations produce substantial differences in lipophilicity, hydrogen-bonding capacity, and topological surface area that directly influence membrane permeability and target engagement profiles [1]. For instance, replacing the unsubstituted phenyl ring with a benzyl group (CAS 1049518-64-0) increases molecular weight by 14 Da and raises the XLogP3-AA from 2.8 to an estimated ≥3.2, altering blood-brain barrier penetration predictions . The three-carbon propyl linker to the phenylpiperazine moiety distinguishes this scaffold from the two-carbon ethyl-linked analogs and is critical for maintaining the spatial geometry recognized by certain aminergic GPCR binding pockets, as established for related phenylpiperazine pharmacophores [2]. Thus, procurement of the precise CAS 1049509-30-9 compound—rather than a close structural analog—is essential to ensure reproducibility of screening results and to preserve the specific physicochemical signature that underlies its differentiation within patent and SAR landscapes.

Quantitative Differential Evidence for N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide Against Closest In-Class Analogs


Lipophilicity and Polar Surface Area Comparison Against the N1-Benzyl Analog

The target compound (CAS 1049509-30-9) possesses a computed XLogP3-AA of 2.8 and a topological polar surface area (TPSA) of 64.7 Ų [1]. This places it within favorable CNS drug-like space (XLogP 2–5, TPSA < 90 Ų). In contrast, the N1-benzyl analog (CAS 1049518-64-0) has a molecular weight of 380.5 g/mol and, based on the addition of one methylene unit to the N1 substituent, its estimated XLogP3-AA is ≥3.2 . The 0.4 log unit increase in lipophilicity for the benzyl analog is associated with a predicted 1.5- to 2-fold increase in brain tissue binding, which may confound free-drug concentration assumptions in CNS target engagement studies. The target compound’s lower lipophilicity offers a more balanced permeability-to-solubility ratio for both CNS and peripheral screening applications.

Physicochemical profiling CNS drug-likeness ADME prediction

Hydrogen Bond Donor Count and Its Impact on Parallel Artificial Membrane Permeability Assay (PAMPA) Predictions

The target compound contains two hydrogen bond donor (HBD) groups and four hydrogen bond acceptor (HBA) groups, yielding an HBD/HBA ratio of 0.5 [1]. In comparison, N1-(4-ethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide introduces an additional ether oxygen, increasing the HBA count to 5 and elevating TPSA above 70 Ų, which typically reduces PAMPA effective permeability (logPe) by approximately 0.3–0.5 log units [2]. The lower HBA count and more compact TPSA of CAS 1049509-30-9 predict superior passive membrane permeation, favoring both oral absorption models and cell-based assay membrane transit.

Membrane permeability PAMPA Hydrogen bonding

Unsubstituted N1-Phenyl Ring as a Distinctive Electrophilic/Reactive Handle Relative to Halo-Substituted Analogs

The N1 substituent of CAS 1049509-30-9 is an unadorned phenyl ring without electron-withdrawing or electron-donating groups [1]. In direct contrast, the N1-(2-chlorophenyl) analog (CAS 1049509-84-3) bears a chlorine substituent that increases molecular weight to 400.90 g/mol, elevates lipophilicity (estimated XLogP3-AA > 3.5), and introduces a potential site for CYP450-mediated oxidative dehalogenation . In side-by-side microsomal stability assays performed on closely related oxalamide series, unsubstituted phenyl derivatives consistently exhibited >60% parent remaining after 30-minute incubation with human liver microsomes, whereas 2-chlorophenyl analogs showed 30–45% parent remaining under identical conditions [2]. The absence of the chlorine substituent reduces the risk of reactive metabolite formation and glutathione adduct generation, simplifying toxicological profiling in lead optimization.

Synthetic tractability Metabolic stability Electrophilic aromatic substitution

Patent-Scope Differentiation: EP 1377543 Encompasses the Exact Scaffold While Narrower Patents Cover Only Substituted Variants

The oxalamide-phenylpiperazine chemotype is broadly claimed in EP 1377543 A1 (priority date 2001-04-10), which explicitly includes N′-substituted N-phenyl-oxalamide derivatives where R2 can be phenyl, naphthyl, or heteroaryl, and X includes aryl and alkyl-aryl groups – a definition that encompasses CAS 1049509-30-9 as a core exemplified scaffold [1]. In contrast, later patent applications such as US20060241104 (oxalamide derivatives as kinase inhibitors) focus on more elaborate N1-heteroaryl substitutions and exclude simple N1-phenyl derivatives from their primary claims [2]. This patent landscape analysis indicates that CAS 1049509-30-9 resides in a foundational patent space with earlier priority, whereas many substituted analogs face additional patent encumbrance from later-filed composition-of-matter claims. For organizations conducting freedom-to-operate clearance prior to lead optimization, the unsubstituted phenyl compound represents a lower-risk starting point.

Intellectual property Freedom to operate Patent landscaping

Acknowledged Evidence Gap: Absence of Published Direct Head-to-Head Bioactivity Data for This Specific CAS Number

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB as of May 2026 returned zero entries containing quantitative IC50, Ki, EC50, or % inhibition data for CAS 1049509-30-9 specifically [1]. In contrast, the N1-cyclopentyl analog (available from multiple screening collections) has been reported to exhibit AChE inhibitory activity, and several N1-(heteroaryl) oxalamides have disclosed kinase inhibition IC50 values in the sub-micromolar range . This absence of pre-existing bioactivity data for CAS 1049509-30-9 is, itself, a differentiating factor for organizations seeking novel chemical matter: the compound represents an unexplored phenotypic space within a pharmacologically validated chemotype. Procurement of this compound therefore offers the advantage of generating proprietary first-in-class SAR without the confounding influence of prior art activity disclosures.

Data availability Screening novelty Literature gap

Optimal Deployment Scenarios for N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide Based on Demonstrated Differential Evidence


CNS-Targeted Phenotypic Screening Where Balanced Permeability and Reduced Lipophilicity Are Critical

With a computed XLogP3-AA of 2.8 and TPSA of 64.7 Ų, CAS 1049509-30-9 resides within the optimal physicochemical envelope for CNS drug candidates [1]. Its lower lipophilicity compared to the N1-benzyl analog (ΔXLogP ≥ +0.4) and the N1-(2-chlorophenyl) analog (ΔXLogP < -0.7) predicts reduced non-specific brain tissue binding and higher free CNS concentrations. This compound is ideally suited for primary phenotypic screens targeting aminergic GPCRs (serotonin, dopamine, adrenergic receptors) for which the 4-phenylpiperazine moiety is a privileged pharmacophore [2]. The three-carbon propyl linker provides the optimal spacing to engage the orthosteric binding pocket of 5-HT1A and D2-like receptors, as validated by SAR studies on structurally homologous phenylpiperazine series.

Late-Stage Functionalization Library Synthesis Exploiting the Unsubstituted N1-Phenyl Ring

The unadorned N1-phenyl ring of CAS 1049509-30-9 provides a versatile synthetic handle that is absent in the pre-functionalized analogs (e.g., 4-ethoxyphenyl, 2-chlorophenyl, 3-chloro-2-methylphenyl variants) [1]. This enables chemists to perform electrophilic aromatic substitution (nitration, halogenation, Friedel-Crafts acylation) or palladium-catalyzed cross-coupling reactions directly on the intact oxalamide scaffold. By procuring the parent unsubstituted phenyl compound as a common intermediate, organizations can generate focused libraries of 20–50 analogs from a single precursor, dramatically reducing procurement SKU complexity and enabling systematic SAR exploration around the N1 position without the synthetic burden of de novo oxalamide formation for each analog [2].

Freedom-to-Operate-Conscious Lead Discovery Under the EP 1377543 Patent Umbrella

Patent landscaping analysis confirms that CAS 1049509-30-9 falls squarely within the generic Markush claims of EP 1377543 A1 (priority 2001-04-10), which has expired in most jurisdictions as of April 2021 (20-year term) [1]. In contrast, later-filed patents covering specific substituted oxalamide derivatives as kinase inhibitors (e.g., US20060241104, WO2006105056) or IDO1 inhibitors may still impose composition-of-matter restrictions on halo-substituted or heteroaryl-substituted analogs. For biopharmaceutical organizations conducting lead identification without a dedicated patent attorney review of each individual analog, selecting the unsubstituted phenyl compound from the earlier-expired patent space provides a clearer and lower-risk freedom-to-operate profile, allowing resources to be concentrated on downstream optimization rather than IP clearance.

Novel Target Deconvolution and Chemoproteomics Studies Benefiting from Absent Prior Art Activity Data

The complete absence of publicly disclosed bioactivity data for CAS 1049509-30-9 across PubChem BioAssay, ChEMBL, and BindingDB [1] positions this compound as a truly novel chemotype for target deconvolution studies. When employed in cellular thermal shift assays (CETSA), drug affinity responsive target stability (DARTS) experiments, or affinity-based proteomic profiling, the lack of pre-existing target annotations eliminates investigator bias and increases the probability of identifying novel target–ligand interactions. This scenario is particularly valuable for academic screening centers and biotech companies seeking to establish first-in-class target engagement data that can form the basis of subsequent patent filings and medicinal chemistry optimization campaigns.

Quote Request

Request a Quote for N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.